2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include information on its appearance (e.g., color, state of matter) and any notable properties.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Fluorescent Probes for Thiophenols Discrimination
The development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols in water samples highlights a significant application in environmental and biological sciences. Using reaction-based fluorescent probes designed with N-butyl-4-amino-1,8-naphthalimide as the fluorophore and 2,4-dinitrobenzenesulfonamide group for recognition, researchers have achieved high sensitivity and selectivity with a detection limit of 20 nM. This technique demonstrates potential for thiophenols sensing, crucial for monitoring environmental pollutants and biological systems (Wang et al., 2012).
Catalysis and Synthesis of Novel Compounds
The compound has also found application in the synthesis of novel chemical structures. For instance, the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst facilitated the synthesis of new N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. This method demonstrates an efficient approach to creating new chemical entities, which could have further applications in various fields of chemistry and pharmacology (Khashi et al., 2014).
Ligands for Metal Coordination
Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has opened new avenues in metal coordination chemistry. These compounds, with their variable sulfonamide substituents, have been studied for their molecular and supramolecular structures, showcasing different hydrogen bonding and π-π stacking interactions. Such ligands are valuable for developing coordination complexes with potential applications in catalysis, material science, and molecular electronics (Jacobs et al., 2013).
Antimicrobial and Anti-Inflammatory Agents
The synthesis and biological evaluation of thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory and antimicrobial agents have shown that pyrazolyl benzenesulfonamide derivatives exhibit significant activity. This research suggests that modifying the benzenesulfonamide structure could lead to new therapeutic agents with improved safety profiles and efficacy against various bacterial infections (Bekhit et al., 2008).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
2,4-dimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-13-5-6-17(14(2)10-13)25(22,23)20-9-7-16-12-24-18(21-16)15-4-3-8-19-11-15/h3-6,8,10-12,20H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGANEZSMHEHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide |
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